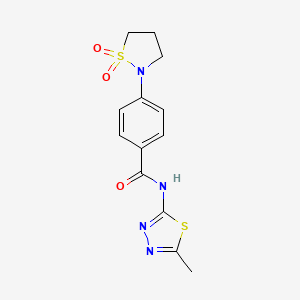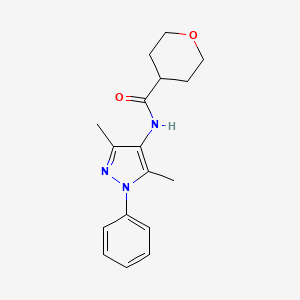![molecular formula C15H21ClN2O2 B7546066 N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide](/img/structure/B7546066.png)
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide is a chemical compound that belongs to the class of amides. It is commonly known as TBOA and is synthesized through a multi-step process. TBOA has been extensively studied in scientific research due to its potential applications in the field of neuroscience.
Mécanisme D'action
TBOA inhibits the reuptake of glutamate by binding to the glutamate transporters on the presynaptic membrane. This leads to an increase in extracellular glutamate levels, which can have both excitatory and inhibitory effects on the postsynaptic neuron. TBOA has been shown to modulate the activity of various ion channels and receptors in the brain, including NMDA receptors, AMPA receptors, and GABA receptors.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects on the brain. It can modulate the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. TBOA has also been shown to affect the expression of various genes involved in synaptic plasticity and neuronal survival. In addition, TBOA has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA has several advantages for lab experiments. It is a potent inhibitor of glutamate transporters and can be used to study the role of glutamate in various neurological disorders. TBOA is also relatively easy to synthesize and can be obtained in large quantities. However, TBOA has several limitations as well. It is a non-specific inhibitor of glutamate transporters and can also affect the activity of other ion channels and receptors in the brain. In addition, TBOA has poor solubility in water and requires the use of organic solvents for experiments.
Orientations Futures
There are several future directions for the study of TBOA. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA can also be used to study the role of glutamate transporters in synaptic plasticity and neuronal survival. Future studies could focus on developing more specific inhibitors of glutamate transporters that can be used in clinical settings.
Méthodes De Synthèse
The synthesis of TBOA involves a multi-step process that starts with the reaction of tert-butylamine with ethyl acrylate to form N-tert-butylacrylamide. This intermediate is then reacted with 3-chlorobenzoyl chloride to produce N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide.
Applications De Recherche Scientifique
TBOA has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It is a potent inhibitor of glutamate transporters, which are responsible for the reuptake of glutamate in the brain. Glutamate is an important neurotransmitter that plays a crucial role in synaptic transmission and plasticity. TBOA has been used to study the role of glutamate transporters in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[2-(tert-butylamino)-2-oxoethyl]-3-(3-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)18-14(20)10-17-13(19)8-7-11-5-4-6-12(16)9-11/h4-6,9H,7-8,10H2,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQKIECCMPREDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CNC(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![2-(2,4-dimethylphenoxy)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546036.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![N-[2-[[2-[(dimethylamino)methyl]phenyl]methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B7546057.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)


![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![4-[(4-Propan-2-ylphenyl)sulfamoyl]benzamide](/img/structure/B7546108.png)